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Compound of Interest

Compound Name: NT160

Cat. No.: B12404300

This guide provides a detailed comparative analysis of two selective class-lla histone
deacetylase (HDAC) inhibitors, NT160 and TMP195. Both molecules are potent inhibitors of
HDAC4, HDAC5, HDAC7, and HDAC9 and have garnered interest for their therapeutic
potential in distinct disease areas. This document synthesizes available preclinical data to offer
an objective comparison of their performance, supported by experimental details, to aid
researchers, scientists, and drug development professionals in their work.

In Vitro Inhibitory Activity

Both NT160 and TMP195 demonstrate high selectivity and potency for class-lla HDACs.
However, available data suggests that NT160 exhibits superior inhibitory activity at the
nanomolar and sub-nanomolar level compared to TMP195. A direct comparison in the HT-29
human colon cancer cell line indicated the superiority of NT160 over TMP195. The following
tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (ICso)
from various studies. It is important to note that direct comparisons of absolute values across
different studies should be made with caution due to potential variations in experimental
conditions.

Table 1: Inhibitory Activity of NT160 against Class-lla HDACs

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b12404300?utm_src=pdf-interest
https://www.benchchem.com/product/b12404300?utm_src=pdf-body
https://www.benchchem.com/product/b12404300?utm_src=pdf-body
https://www.benchchem.com/product/b12404300?utm_src=pdf-body
https://www.benchchem.com/product/b12404300?utm_src=pdf-body
https://www.benchchem.com/product/b12404300?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Target Ki (nM) ICs0 (M)
HDAC4 - 0.08
HDACS5 - 1.2
HDAC7 - 1.0
HDAC9 - 0.9
Cell-based Assay 46

Data compiled from multiple sources. The cell-based ICso represents the overall potency in a
cellular context.

Table 2: Inhibitory Activity of TMP195 against Class-lla HDACs

Target Ki (nM) ICs0 (NM)
HDAC4 59 111
HDACS5 60 106
HDAC7 26 46
HDAC9 15 9

Data compiled from multiple sources.[1]

In Vivo Efficacy of TMP195

TMP195 has been evaluated in several preclinical models, demonstrating significant
therapeutic efficacy, primarily through the modulation of the immune system, specifically by
reprogramming macrophages to an anti-tumor M1 phenotype.

Table 3: In Vivo Efficacy of TMP195 in Cancer Models
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Cancer Model

Animal Model

Dosage and
Administration

Key Findings

Breast Cancer

MMTV-PyMT

transgenic mice

50 mg/kg, daily
intraperitoneal (i.p.)

injection

Reduced tumor
burden and pulmonary
metastases.

Increased recruitment
of phagocytic

macrophages.

Colorectal Cancer

Colitis-associated

colorectal cancer

(CAC) mouse model

50 mg/kg/day, i.p. for
28 days

Significantly
decreased the number

and load of tumors.[2]

Subcutaneous Tumor

MC38 colon cancer

50 mg/kg/day, i.p.

Reduced tumor

cells in C57BL/6 mice from day 5 to 20 burden.[3]
Table 4: In Vivo Efficacy of TMP195 in Acute Kidney Injury
_ ] Dosage and -
Disease Model Animal Model Key Findings

Administration

Sepsis-Associated

Acute Kidney Injury

LPS-induced AKI in
C57/black mice

20 mg/kg, i.p.

Improved renal

function, attenuated
tubular cell damage
and apoptosis, and

reduced inflammation.

Therapeutic Potential of NT160

While extensive in vivo therapeutic efficacy data for NT160 is not as readily available in the

public domain as for TMP195, its high potency and ability to cross the blood-brain barrier have

positioned it as a promising candidate for central nervous system (CNS) disorders. Research

has primarily focused on its development as a positron emission tomography (PET) imaging

agent to visualize class-lla HDACs in the brain. This application underscores its potential for

both diagnostic and therapeutic purposes in neurological diseases such as Huntington's
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disease, Alzheimer's disease, and Parkinson's disease. Further preclinical studies are required
to establish its therapeutic efficacy in relevant animal models of these conditions.

Experimental Protocols
Biochemical HDAC Activity Assay (Fluorogenic)

This assay measures the direct enzymatic activity of purified HDAC enzymes.

o Reagent Preparation: Prepare serial dilutions of the inhibitor (NT160 or TMP195) in DMSO
and then dilute in assay buffer.

e Enzyme Addition: In a 384-well plate, add the purified recombinant class-lla HDAC enzyme.
« Inhibitor Addition: Add the inhibitor dilutions or a vehicle control (DMSO) to the wells.

» Reaction Initiation: Start the reaction by adding a fluorogenic peptide substrate.
 Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

« Signal Generation: Stop the reaction and generate a fluorescent signal by adding a
developer solution containing a protease that cleaves the deacetylated substrate.

o Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

o Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine
the 1Cso values.

In Vivo Anti-Tumor Efficacy Study (Colorectal Cancer
Model with TMP195)

e Animal Model: Utilize C57BL/6 mice with subcutaneously implanted MC38 colon cancer
cells.

e Treatment Groups:
o Vehicle control (e.g., DMSO/Corn oil)

o TMP195 (50 mg/kg, daily i.p. injection)
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o Administration: Administer treatments as specified for the duration of the study (e.g., 20
days).

e Monitoring: Regularly measure tumor volume.

» Endpoint Analysis: At the end of the study, sacrifice the mice and harvest the tumors for
analysis. Record the final tumor weight and size. Perform flow cytometry on single-cell
suspensions from tumors to analyze the infiltration of immune cells, particularly M1
macrophages.

Signaling Pathways and Mechanisms of Action
TMP195 Signaling Pathway in Macrophage Polarization

TMP195's anti-tumor effects are primarily mediated by its ability to reprogram tumor-associated
macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. This
is achieved through the activation of the NF-kB and MAPK signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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